molecular formula C26H51NO2 B032212 N-(15Z-tetracosenoyl)-ethanolamine CAS No. 887405-21-2

N-(15Z-tetracosenoyl)-ethanolamine

Cat. No. B032212
M. Wt: 409.7 g/mol
InChI Key: LISKWSFNVJTQKH-KTKRTIGZSA-N
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Description

Synthesis Analysis

Ethanolamines, including those structurally related to N-(15Z-tetracosenoyl)-ethanolamine, are synthesized through a variety of chemical reactions, one of which involves the ammonia ethoxylation process. This method is crucial for producing ethanolamines on an industrial scale, indicating a potential pathway for synthesizing N-(15Z-tetracosenoyl)-ethanolamine by introducing specific fatty acyl chains into ethanolamine backbones under controlled conditions (Fan Cun-liang, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N-(15Z-tetracosenoyl)-ethanolamine, such as N-palmitoyl-ethanolamine, highlights the importance of the nitrogen heterocycle in determining the chemical and physical properties of these molecules. Nitrogen heterocycles are significant structural components of many pharmaceuticals, suggesting that the structural features of N-(15Z-tetracosenoyl)-ethanolamine could confer unique biological activities (Edon Vitaku, David T. Smith, J. T. Njardarson, 2014).

Chemical Reactions and Properties

The chemical properties of ethanolamines and related compounds, including reactivity and potential for forming derivatives, are well-documented. Ethanolamines participate in a range of chemical reactions, suggesting that N-(15Z-tetracosenoyl)-ethanolamine could also engage in similar reactions, such as esterification or amidation, altering its physical and chemical characteristics for various applications (H. Kiyani, 2018).

Physical Properties Analysis

The physical properties of ethanolamines, like solubility, melting point, and viscosity, are crucial for their application in different fields. These properties depend on the molecular structure, suggesting that the physical properties of N-(15Z-tetracosenoyl)-ethanolamine could be inferred from those of structurally related ethanolamines. For instance, the length of the hydrocarbon chain and the presence of unsaturation could influence its state at room temperature and solubility in various solvents (A. Hansen, Qin Zhang, P. Lyne, 2005).

Chemical Properties Analysis

The chemical properties of N-(15Z-tetracosenoyl)-ethanolamine could be analogous to those of other N-acyl ethanolamines, which are known to interact with cannabinoid receptors and participate in anti-inflammatory and neuroprotective actions. This suggests potential biological roles for N-(15Z-tetracosenoyl)-ethanolamine, given its structural similarity to compounds like palmitoylethanolamide, which exhibits anti-inflammatory and analgesic effects (N. Darmani, A. Izzo, B. Degenhardt, M. Valenti, G. Scaglione, R. Capasso, I. Sorrentini, V. Marzo, 2005).

Scientific Research Applications

Ethanolamine Utilization in Bacterial Pathogens

Ethanolamine, a compound derived from cell membranes, is utilized by some bacteria as a carbon and/or nitrogen source. This process is linked to bacterial pathogenesis and involves complex biology and chemistry. Research has uncovered differences in gene content and regulatory mechanisms among bacteria that harbor this ability, suggesting a role in bacterial pathogenesis (Garsin, 2010).

Molecular Targets of Ethanolamine Derivatives

A study on N-13-hydroxy-octadienoyl-ethanolamine, a derivative of N-linoleoyl-ethanolamine, revealed its presence in human saliva and skin. This compound, a weak but selective TRPV1 agonist, is part of the endocannabinoid system and has implications in brain functions, appetite, pain, and inflammation. Its biological importance remains to be fully explored (Tinto et al., 2021).

Comparative Genomics of Ethanolamine Utilization

Ethanolamine utilization, a process found in diverse bacteria, involves ethanolamine-ammonia lyase encoded by eutBC genes. This study addressed the enzyme's structure, evolutionary origin, and regulatory links. It found that food poisoning phenotype is more associated with metabolosome structural components than with ethanolamine utilization genes (Tsoy, Ravcheev, & Mushegian, 2009).

Monolayer Characteristics of Ethanolamine Derivatives

Research on N,O-diacyl derivatives of ethanolamine, like Tetradecanoic acid-2-[(1-oxotetradecyl)amino]ethyl ester (TAOAE), showed their interfacial characteristics, which are significant in understanding their biological, pharmaceutical, and medicinal properties. The study found that TAOAE exhibits a hydrogen-bonding network in its monolayer, indicating its potential applications in various fields (Brezesinski et al., 2011).

Probing Nitrogen-Sensitive Steps in Ethanolamine Deamination

This study investigated the rate of ethanolamine deamination by ethanolamine ammonia-lyase, finding that 15N-sensitive steps are significant contributors to the reaction velocity. The research provides insights into the enzymatic mechanisms of ethanolamine deamination, important for understanding its role in metabolic pathways (Poyner et al., 2006).

properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKWSFNVJTQKH-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(15Z-tetracosenoyl)-ethanolamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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